5,7-Difluoroisoindolin-1-one
Overview
Description
5,7-Difluoroisoindolin-1-one is a fluorinated derivative of isoindolinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms at the 5 and 7 positions of the isoindolinone ring enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoroisoindolin-1-one typically involves the fluorination of isoindolinone precursors. One common method is the reaction of 5,7-difluoro-2-nitrobenzaldehyde with an appropriate amine under reductive conditions to form the desired isoindolinone structure . The reaction conditions often include the use of reducing agents such as sodium borohydride or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 5,7-Difluoroisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms, such as amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
5,7-Difluoroisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in oncology and neurology.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Difluoroisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Isoindolinone: The parent compound without fluorine substitutions.
5-Fluoroisoindolin-1-one: A mono-fluorinated derivative.
7-Fluoroisoindolin-1-one: Another mono-fluorinated derivative.
Comparison: 5,7-Difluoroisoindolin-1-one is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and biological activity compared to its mono-fluorinated or non-fluorinated counterparts. This dual fluorination provides a distinct advantage in terms of potency and selectivity in various applications.
Properties
IUPAC Name |
5,7-difluoro-2,3-dihydroisoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-5-1-4-3-11-8(12)7(4)6(10)2-5/h1-2H,3H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISQWNPAUCDBNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)F)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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